2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride
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Overview
Description
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride, also known by its IUPAC name, is a chemical compound with the molecular formula C10H17ClN2O and a molecular weight of 216.708 g/mol. It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a methylamino group and a chloride ion. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride typically involves the reaction of 4-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine . The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-) ions.
Scientific Research Applications
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride involves its interaction with specific molecular targets and pathways within cells . The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride can be compared with other similar compounds, such as:
2-(4-chlorophenyl)ethyl-(methylamino)azanium;chloride: This compound has a similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical and biological properties.
2-(4-methoxyanilino)methylphenol: This compound contains a methoxy group and an aniline moiety, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
63884-37-7 |
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Molecular Formula |
C10H17ClN2O |
Molecular Weight |
216.71 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethyl-(methylamino)azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-11-12-8-7-9-3-5-10(13-2)6-4-9;/h3-6,11-12H,7-8H2,1-2H3;1H |
InChI Key |
TWBXMVKQQSAXBX-UHFFFAOYSA-N |
Canonical SMILES |
CN[NH2+]CCC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
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